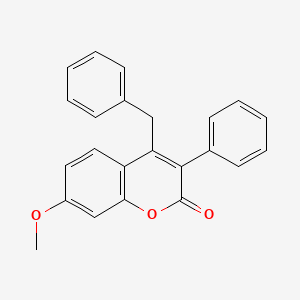

4-Benzyl-7-methoxy-3-phenylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-7-methoxy-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O3/c1-25-18-12-13-19-20(14-16-8-4-2-5-9-16)22(17-10-6-3-7-11-17)23(24)26-21(19)15-18/h2-13,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOPTEYIGFLSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Benzyl 7 Methoxy 3 Phenylcoumarin

Established Synthetic Pathways to the 4-Benzyl-7-methoxy-3-phenylcoumarin Scaffold

While direct, single-step syntheses for 4-Benzyl-7-methoxy-3-phenylcoumarin are not prominently documented, its structure can be assembled through established coumarin (B35378) synthesis reactions. The most plausible routes involve multi-step sequences leveraging classic condensation reactions. These pathways are proposed based on well-known transformations in coumarin chemistry.

Pechmann Condensation Route: The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. nih.gov For the target molecule, this would theoretically involve the condensation of 4-methoxyphenol with ethyl 2-benzyl-3-oxo-3-phenylpropanoate . The acid catalyst, such as sulfuric acid or a solid acid catalyst like Zn0.925Ti0.075O NPs, would facilitate the initial transesterification followed by an intramolecular cyclization and dehydration to yield the final product. nih.gov

Knoevenagel Condensation Route: The Knoevenagel condensation provides another versatile approach, typically reacting an o-hydroxybenzaldehyde or o-hydroxyketone with an active methylene (B1212753) compound. nih.govyoutube.com A viable strategy would be the condensation of 2-hydroxy-4-methoxy-benzylphenylketone with an active methylene compound like phenylacetic acid or its derivatives, in the presence of a weak base such as piperidine (B6355638) or morpholine. youtube.comic.ac.uk This would be followed by lactonization to form the coumarin ring.

Synthesis from Pre-formed Coumarin Scaffolds: A highly practical approach begins with a simpler, readily available coumarin derivative. One such pathway starts with 4-hydroxy-7-methoxy-3-phenylcoumarin (B1505956) , which can be synthesized from 1-(2-hydroxy-4-methoxyphenyl)-2-phenylethanone. nih.gov The hydroxyl group at the C4 position can then be converted to a leaving group (e.g., a tosylate or triflate) and subsequently displaced by a benzyl (B1604629) nucleophile, such as that derived from a benzyl Grignard reagent or through a palladium-catalyzed cross-coupling reaction.

Alternatively, a Perkin-type reaction using 2-hydroxy-4-methoxybenzaldehyde , phenylacetic anhydride , and its corresponding sodium salt could be envisioned, followed by functionalization at the C4 position. A related patent describes the benzylation of the hydroxyl group on 3-phenyl-7-hydroxycoumarin, demonstrating the feasibility of such alkylation reactions on the coumarin core. google.com

Table 1: Comparison of Potential Synthetic Pathways

| Synthetic Method | Key Reactants | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Pechmann Condensation | 4-Methoxyphenol + Ethyl 2-benzyl-3-oxo-3-phenylpropanoate | Acid catalyst (e.g., H₂SO₄, Lewis acids) nih.gov | Adv: Direct formation of coumarin ring. Disadv: Requires a complex and potentially unstable β-ketoester. |

| Knoevenagel Condensation | 2-Hydroxy-4-methoxy-benzylphenylketone + Phenylacetic acid | Base catalyst (e.g., piperidine, pyridine) nih.govic.ac.uk | Adv: Versatile with a wide range of substrates. Disadv: Requires synthesis of a specific ketone precursor. |

| Functionalization of 4-Hydroxycoumarin | 4-Hydroxy-7-methoxy-3-phenylcoumarin + Benzyl halide | 1. Conversion of OH to OTs/OTf. 2. Pd-catalyzed cross-coupling or SₙAr. | Adv: Starts from a more accessible coumarin precursor. nih.govDisadv: Multi-step process involving activation and substitution. |

Strategies for Regioselective Functionalization and Analogue Synthesis

The 4-Benzyl-7-methoxy-3-phenylcoumarin scaffold possesses multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. Regioselective functionalization can be directed towards the coumarin's benzenoid ring, the C3-phenyl substituent, the C4-benzyl substituent, or the C7-methoxy group.

Electrophilic Aromatic Substitution: The coumarin nucleus contains three aromatic rings susceptible to electrophilic attack. The benzenoid part of the coumarin is activated by the C7-methoxy group, an electron-donating group that directs electrophiles primarily to the C6 and C8 positions. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed here. The C3-phenyl and C4-benzyl rings can also undergo substitution, with the reaction outcome depending on the specific reagents and conditions.

Modification of the Benzyl Group: The benzylic methylene bridge (CH₂) is a prime site for radical reactions. For instance, radical bromination using N-bromosuccinimide (NBS) would introduce a bromine atom, which can be subsequently substituted by various nucleophiles to create a range of derivatives.

Demethylation and Etherification: The C7-methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 7-hydroxycoumarin derivative. This hydroxyl group is a versatile handle for introducing new functionalities via etherification, as demonstrated in a patent where 3-phenyl-7-hydroxycoumarin was alkylated with benzyl chloride. google.com

Cross-Coupling Reactions: For advanced analogue synthesis, halogenated derivatives of the parent compound serve as key intermediates. thieme.de A palladium-catalyzed, site-selective cross-coupling approach has been shown to be effective for building 3,4-disubstituted coumarins from precursors like 3-bromo-4-trifloxycoumarin. acs.org A similar strategy could be applied by first regioselectively halogenating one of the aromatic rings on the 4-Benzyl-7-methoxy-3-phenylcoumarin scaffold and then using Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce new aryl, alkynyl, or amino groups.

Green Chemistry Principles Applied to Coumarin Synthesis

Modern organic synthesis emphasizes the use of environmentally benign methods to reduce waste, energy consumption, and the use of hazardous materials. sciensage.info These green chemistry principles are highly applicable to the synthesis of coumarins.

Microwave-Assisted Synthesis: The Knoevenagel and Pechmann condensations can be significantly accelerated using microwave irradiation. ic.ac.uksci-hub.se This technique often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating. sci-hub.se

Solvent-Free and Solid-State Reactions: Mechanochemistry, or ball-milling, allows for reactions to be conducted in the absence of bulk solvents, reducing chemical waste. The Pechmann condensation has been successfully performed under solvent-free mechanochemical conditions, offering a green alternative to traditional methods. Current time information in Bangalore, IN.

Use of Greener Catalysts: Traditional acid catalysts like concentrated sulfuric acid are corrosive and generate significant waste. Greener alternatives include recyclable solid acid catalysts (e.g., doped metal oxides, zeolites) and ionic liquids. nih.gov Ionic liquids can act as both the solvent and catalyst in Knoevenagel condensations, often allowing for easy product separation and catalyst recycling. nih.gov

Water as a Solvent: When possible, using water as a reaction solvent is a key green chemistry principle. A four-component reaction to produce benzylpyrazolyl coumarin derivatives has been successfully demonstrated in water, highlighting its potential for complex heterocyclic synthesis. rsc.org

Spectroscopic and Chromatographic Techniques for Structural Confirmation in Research

The unambiguous structural elucidation of synthesized 4-Benzyl-7-methoxy-3-phenylcoumarin and its derivatives relies on a combination of modern spectroscopic and chromatographic techniques.

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is routinely used for monitoring the progress of a synthesis in real-time. It allows for a quick assessment of the consumption of starting materials and the formation of the product.

Column Chromatography: For purification, column chromatography using silica (B1680970) gel as the stationary phase is the most common method. A gradient of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically used to separate the desired product from unreacted starting materials and by-products.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural confirmation.

¹H NMR: The proton spectrum would show characteristic signals for the aromatic protons on all three rings, a singlet for the methoxy (B1213986) group (δ ≈ 3.9 ppm), a singlet for the benzylic protons (δ ≈ 4.1-4.3 ppm), and a distinct singlet for the C5-H proton, which is often downfield due to its proximity to the carbonyl group.

¹³C NMR: The carbon spectrum would confirm the total number of carbons and show a characteristic signal for the lactone carbonyl carbon (C2) around δ 160-162 ppm. The signals for the methoxy carbon, benzylic carbon, and the various aromatic carbons would also be present in their expected regions.

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns can also offer structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The most prominent feature for a coumarin is the strong absorption band of the α,β-unsaturated lactone carbonyl (C=O) group, which typically appears in the range of 1700–1740 cm⁻¹. Bands corresponding to C=C aromatic stretching and C-O ether linkages would also be observable.

UV-Visible Spectroscopy: Coumarins are known for their photophysical properties. The UV-Vis absorption spectrum is influenced by the substitution pattern. researchgate.net The extended conjugation in the 4-Benzyl-7-methoxy-3-phenylcoumarin system is expected to result in significant absorption in the UV-A range (315-400 nm).

Table 2: Predicted Spectroscopic Data for 4-Benzyl-7-methoxy-3-phenylcoumarin

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), C5-H (downfield singlet), Benzylic CH₂ (singlet, δ ~4.2 ppm), Methoxy OCH₃ (singlet, δ ~3.9 ppm). |

| ¹³C NMR | Lactone C=O (δ ~161 ppm), Aromatic carbons (δ 100-160 ppm), Methoxy C (δ ~56 ppm), Benzylic C (δ ~35-40 ppm). |

| IR (cm⁻¹) | ~1720 (Lactone C=O stretch), ~1610 (C=C stretch), ~1250 (C-O stretch). |

| MS (m/z) | Molecular ion peak [M]⁺ corresponding to C₂₃H₁₈O₃. Key fragments from loss of benzyl or phenyl groups. |

Molecular Target Engagement and Biochemical Modulation by 4 Benzyl 7 Methoxy 3 Phenylcoumarin

Identification and Characterization of Primary Molecular Targets

The primary molecular target identified for coumarin (B35378) derivatives of this nature is the enzyme aromatase (cytochrome P450 19A1). Aromatase is a critical enzyme in human physiology, responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens. Its role in estrogen-dependent diseases has made it a key target for therapeutic intervention.

Aromatase Enzyme Inhibition Kinetics and Binding Affinity Studies

While direct and specific kinetic data for 4-Benzyl-7-methoxy-3-phenylcoumarin is not extensively available in the public domain, studies on structurally analogous compounds provide significant insights. For instance, the closely related compound, 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin, has been identified as a potent competitive inhibitor of aromatase with respect to the androgen substrate. Current time information in Bangalore, IN. This analogue exhibits a K(i) value of 84 nM, indicating a strong binding affinity to the enzyme. Current time information in Bangalore, IN. The competitive nature of the inhibition suggests that it vies with the natural substrate for binding at the active site of the aromatase enzyme.

The structural similarities between 4-Benzyl-7-methoxy-3-phenylcoumarin and its chlorinated analogue strongly suggest that it would also engage with aromatase in a similar fashion. The absence of the chloro-substituent on the 3-phenyl ring might influence the binding affinity, but the core pharmacophore responsible for aromatase inhibition remains intact.

Table 1: Aromatase Inhibition Data for a Structurally Related Coumarin

| Compound | Inhibition Type | K(i) Value (nM) |

| 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin | Competitive | 84 |

Data from a study on a closely related compound, presented for comparative insight. Current time information in Bangalore, IN.

Ligand-Protein Interaction Profiling

The interaction between 3-phenylcoumarin (B1362560) derivatives and the aromatase enzyme is a subject of detailed molecular modeling and structure-activity relationship (SAR) studies. These investigations have highlighted the importance of specific structural features for effective binding and inhibition. For the related compound, 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin, it has been demonstrated that the 3-(4'-chlorophenyl), 4-benzyl, and 7-methoxy groups are all crucial for its inhibitory activity against aromatase. Current time information in Bangalore, IN.

Investigation of Downstream Signaling Pathway Perturbations

By inhibiting aromatase, 4-Benzyl-7-methoxy-3-phenylcoumarin would be expected to decrease the production of estrogens. This reduction in local and systemic estrogen levels would, in turn, affect estrogen receptor (ER)-mediated signaling pathways. In estrogen-receptor-positive cells, estrogens bind to ERα and ERβ, leading to the transcription of genes that promote cell proliferation and survival. Therefore, the primary downstream effect of aromatase inhibition by this coumarin derivative would be the suppression of these estrogen-driven signaling cascades. It is noteworthy that the related 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin was found not to be a ligand for ERα, ERβ, or other related receptors, indicating its specific action on aromatase rather than direct receptor antagonism. Current time information in Bangalore, IN.

Cellular Mechanisms of Action in Relevant Biological Systems

The biochemical inhibition of aromatase by 4-Benzyl-7-methoxy-3-phenylcoumarin is expected to translate into specific cellular effects, particularly in biological systems where aromatase activity is a key driver of cellular behavior.

Impact on Enzyme Expression Levels

Current research primarily focuses on the direct inhibitory effect of this class of coumarins on the enzymatic activity of aromatase rather than on its expression levels. The mechanism of action is characterized by the binding of the compound to the enzyme, thereby blocking its catalytic function. There is no clear evidence to suggest that 4-Benzyl-7-methoxy-3-phenylcoumarin or its close analogues significantly alter the expression of the aromatase enzyme itself.

Influence on Cellular Proliferation in Specific Cell Lines

The anti-proliferative effects of aromatase inhibitors are most pronounced in estrogen-dependent cells. Studies on the analogous 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin have shown that it suppresses the proliferation of aromatase and estrogen receptor-positive MCF-7aro breast cancer cells. Current time information in Bangalore, IN. This effect is consistent with the action of known aromatase inhibitors. Current time information in Bangalore, IN. The compound was shown to be non-cytotoxic at concentrations up to 40 μM, suggesting that its anti-proliferative effect is due to the specific inhibition of estrogen synthesis rather than general toxicity. Current time information in Bangalore, IN.

Table 2: Effect of a Structurally Related Coumarin on Cellular Proliferation

| Cell Line | Compound | Effect |

| MCF-7aro (aromatase and ER positive) | 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin | Suppression of proliferation |

Data from a study on a closely related compound, presented for comparative insight. Current time information in Bangalore, IN.

Structure Activity Relationship Sar Analysis of 4 Benzyl 7 Methoxy 3 Phenylcoumarin Analogues

Influence of Benzyl (B1604629) Group Modifications on Biological Modulatory Activities

The substituent at the C-4 position of the coumarin (B35378) nucleus plays a critical role in the molecule's biological activity. The introduction of a benzyl group, a hydrophobic moiety, can significantly impact how the molecule interacts with target proteins. For instance, in a series of benzylsulfone coumarin derivatives designed as potential anticancer agents, modifications to the benzyl group were found to be crucial for cytotoxic activity. nih.gov The nature and position of substituents on this benzyl ring dictate the compound's effectiveness.

Key findings from these studies indicate a clear structure-activity relationship:

Nature of Substituent: The type of atom or group on the benzyl ring affects anti-tumor activity. For example, a fluorine atom was found to be more effective than a bromine atom, which in turn was more effective than a chlorine atom. nih.gov

Positional Isomerism: The location of the substituent on the benzyl ring has a marked effect on activity. Para-substitution generally results in higher activity compared to ortho- or meta-substitutions. nih.gov

Furthermore, studies on other 4-substituted coumarins support the importance of this position. For example, the introduction of a hydrophobic, electron-withdrawing group like trifluoromethyl at the C-4 position was shown to enhance inhibitory capacity against the Mcl-1 protein, a target in cancer therapy. nih.gov This aligns with the understanding that a bulky, hydrophobic group like benzyl at C-4 can facilitate favorable interactions within the binding pockets of target enzymes or receptors. nih.govnih.gov

| Compound Modification | Relative Activity Ranking | Observation |

|---|---|---|

| Nature of R1 on Benzyl Group | Fluorine > Bromine > Chlorine | The specific halogen atom influences antitumor activity. |

| Position of R1 on Benzyl Group | para- > ortho- > meta- | The substitution pattern on the benzyl ring is a key determinant of efficacy. |

| Optimal Combination | para-Fluoro (on benzyl) + Nitro (on coumarin) | Compound 5h in the study showed the best antitumor activity. |

Impact of the Methoxy (B1213986) Substituent at Position 7 on Molecular Interactions

The methoxy group at the C-7 position of the coumarin ring is a key feature that significantly influences the molecule's binding affinity and biological activity. This has been observed across various studies targeting different enzymes. In the design of monoamine oxidase B (MAO-B) inhibitors, a methoxy group at the C-7 position (or C-6) was predicted to be favorable for activity at the active site. frontiersin.org The presence of oxygen-containing substituents like methoxy or hydroxyl groups on the coumarin ring is often associated with enhanced biological effects. areeo.ac.irresearchgate.net

The 7-methoxy group, also known as herniarin, can participate in crucial molecular interactions:

Hydrogen Bonding: While a methoxy group is not a hydrogen bond donor, its oxygen atom can act as a hydrogen bond acceptor, stabilizing the ligand-protein complex.

Hydrophobic Interactions: The methyl portion of the methoxy group can engage in hydrophobic or van der Waals interactions within the binding pocket. Studies on inhibitors for steroid hormone-related enzymes found that a C-7 methoxy group (termed R5 methoxy in the study's notation) can pack favorably into a hydrophobic area created by specific amino acid residues like Met421, Ile424, and Gly521. nih.gov

Positional Importance: The position of the methoxy group is crucial. For instance, a 7-methoxy (R5) was found to be more favorable than a 6-methoxy (R6) substituent, as the latter can lead to looser packing or force the entire coumarin core to shift, creating unfavorable empty space in the binding cavity. nih.gov

Role of the Phenyl Group at Position 3 in Target Engagement and Efficacy

The 3-phenylcoumarin (B1362560) scaffold is recognized as a "privileged structure" in medicinal chemistry, partly due to its structural resemblance to other biologically active molecules like flavonoids and steroids. nih.govnih.gov The phenyl ring at position 3 is a critical determinant of target engagement and efficacy, and its substitution pattern plays a vital role in modulating activity. researchgate.netnih.gov

The influence of the 3-phenyl group is multifaceted:

Hydrophobic Packing: The 3-phenyl ring system is believed to mimic the hydrophobic packing of steroidal compounds at the active sites of receptors and enzymes, such as those involved in steroid hormone pathways. nih.gov

Substituent Effects: The addition of polar substituents, such as hydroxyl, methoxy, or halogen groups, to the 3-phenyl ring can enable stronger binding interactions. nih.gov For MAO-B inhibitors, substitutions at the meta and para positions of the 3-phenyl ring are considered vital for activity and selectivity. nih.gov

Enhanced Potency: In some cases, specific substitutions on the 3-phenyl ring can dramatically increase potency. For example, a 3-(3′-bromophenyl) derivative proved to be a highly potent and selective MAO-B inhibitor, being 140 times more active than the reference drug selegiline. nih.gov

Conversely, the absence of certain features or the presence of others can be detrimental. For MAO-B inhibition, a trifluoromethyl group on the 3-phenyl ring was found to be highly effective, while fluorine at other positions was less so, as it was too small to fill the binding cavity completely. researchgate.net The orientation and electronic nature of the substituents on the 3-phenyl ring are therefore crucial for fine-tuning the molecule's interaction with its specific biological target. nih.gov

| Substitution on 3-Phenyl Ring | Effect on Activity | Reference |

|---|---|---|

| Meta and Para substitutions | Vital for activity and selectivity | nih.gov |

| 3'-Bromo substitution | Highly potent and selective inhibition (140x > selegiline) | nih.gov |

| Trifluoromethyl group | Highly effective | researchgate.net |

| Hydroxyl or Methoxy groups | Enables stronger binding interactions | nih.gov |

Conformational Analysis and its Correlation with Bioactivity Profiles

The three-dimensional shape (conformation) of 4-benzyl-7-methoxy-3-phenylcoumarin analogues is a determining factor in their bioactivity. The relative orientation of the substituent groups, particularly the phenyl ring at position 3 and the benzyl group at position 4, dictates how the molecule fits into a biological target's binding site.

X-ray crystallography studies of 3-phenylcoumarin reveal that the coumarin nucleus itself is largely planar, but the 3-phenyl ring is twisted out of this plane. nih.gov The torsion angle between the coumarin ring system and the phenyl ring is a critical parameter. In one analysis, this angle was measured to be -47.6°. nih.gov This non-planar conformation is significant because it presents a specific three-dimensional pharmacophore to the target protein.

Comparative SAR Studies with Related Coumarin and Flavone Scaffolds

The 3-phenylcoumarin structure is often compared to other prominent scaffolds in medicinal chemistry, such as flavones and isoflavones, due to their structural similarities. nih.gov These comparisons provide valuable insights into why this particular arrangement of rings and substituents is effective.

Coumarins vs. Flavones: Both coumarins and flavones are benzopyrone derivatives. However, flavones (2-phenyl-chromen-4-one) have their phenyl group at position 2, whereas 3-phenylcoumarins have it at position 3. This seemingly small difference leads to distinct biological activities and mechanisms. For example, in studies on carbonic anhydrase inhibition, flavones were found to inhibit the enzyme through a different mechanism than coumarins. nih.gov While both are active, flavones were generally less potent in this specific context, suggesting that the 3-phenyl arrangement of the coumarin is advantageous for this target. nih.gov Comparative studies on cytotoxicity have shown that coumarins can exhibit stronger effects than flavonoids, though this is highly dependent on the specific compounds and cell lines tested. nih.gov

3-Phenylcoumarins vs. Isoflavones: Isoflavones (3-phenyl-chromen-4-one) are structural isomers of flavones and are very similar to 3-phenylcoumarins. The key difference is the position of the carbonyl group in the pyrone ring. 3-Phenylcoumarins are sometimes considered isosteres of isoflavones. bohrium.com This structural similarity allows them to interact with some of the same biological targets, such as those involved in hormonal pathways, by mimicking the binding of steroid hormones. nih.gov

These comparative analyses underscore that the 3-phenylcoumarin scaffold is a unique and privileged structure. Its activity is not merely a generic effect of being a benzopyrone but is derived from the specific placement of the phenyl substituent at position 3, which differentiates it from flavones and provides a distinct conformational and electronic profile compared to isoflavones. nih.govnih.gov

Computational and Theoretical Approaches to 4 Benzyl 7 Methoxy 3 Phenylcoumarin Research

Molecular Docking and Dynamics Simulations of Ligand-Target Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Benzyl-7-methoxy-3-phenylcoumarin, which has been identified as a potential inhibitor of enzymes like aromatase, molecular docking studies are crucial for understanding its binding mechanism.

Researchers typically utilize the crystal structure of the target protein, such as human placental aromatase (cytochrome P450 19A1), often retrieved from the Protein Data Bank (PDB). For instance, the crystal structure with PDB ID 3EQM is commonly used for studying aromatase inhibitors. Docking simulations with 4-Benzyl-7-methoxy-3-phenylcoumarin would involve preparing the ligand and protein structures, followed by running docking algorithms to predict the binding affinity and interaction patterns.

Molecular dynamics (MD) simulations can then be employed to investigate the stability of the docked complex over time. An MD simulation of the 4-Benzyl-7-methoxy-3-phenylcoumarin-aromatase complex would provide insights into the dynamic behavior of the ligand in the binding pocket, the flexibility of the protein, and the persistence of key interactions. Such simulations are essential for validating the docking poses and understanding the thermodynamics of binding.

Table 1: Representative Interacting Residues in the Aromatase Active Site for Coumarin (B35378) Derivatives

| Interacting Residue | Type of Interaction |

|---|---|

| PHE134 | Hydrophobic |

| PHE221 | Hydrophobic |

| TRP224 | Hydrophobic, Pi-Pi Stacking |

| ILE305 | Hydrophobic |

| ALA306 | Hydrophobic |

| ALA307 | Hydrophobic |

| MET374 | Hydrophobic |

| LEU372 | Hydrophobic |

| LEU477 | Hydrophobic |

| SER478 | Hydrogen Bond |

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 4-Benzyl-7-methoxy-3-phenylcoumarin. These calculations can provide a wealth of information, including optimized molecular geometry, charge distribution, and frontier molecular orbital energies (HOMO and LUMO).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

For coumarin derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) can be used to compute these properties. While specific values for 4-Benzyl-7-methoxy-3-phenylcoumarin are not published, studies on similar coumarins have shown that the distribution of HOMO and LUMO orbitals is typically spread across the coumarin core and the phenyl substituents. These calculations help in identifying the regions of the molecule that are most likely to be involved in chemical reactions and biological interactions.

Other reactivity descriptors that can be derived from quantum chemical calculations include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and can be correlated with its biological activity.

Table 2: Key Reactivity Descriptors from Quantum Chemical Calculations

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Electron-donating capacity |

| LUMO Energy | ELUMO | Electron-accepting capacity |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | χ2 / 2η | Propensity to accept electrons |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like the derivatives of 4-Benzyl-7-methoxy-3-phenylcoumarin, QSAR models can be developed to predict their inhibitory activity against targets such as aromatase.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity.

Studies on coumarin derivatives as aromatase inhibitors have identified several important descriptors. These often include descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., dipole moment, atomic charges), and steric parameters. For instance, a QSAR study on 4,7-disubstituted coumarins identified descriptors such as those related to the number of N-O bonds, and parameters describing lipophilicity and polarity as being significant for aromatase inhibitory activity. nih.gov

A hypothetical QSAR model for 4-Benzyl-7-methoxy-3-phenylcoumarin and its analogs might take the following form:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β values are the coefficients for the respective descriptors. Such a model, once validated, can be used to predict the activity of new, unsynthesized derivatives.

In Silico Design Strategies for Novel 4-Benzyl-7-methoxy-3-phenylcoumarin Derivatives

The insights gained from molecular docking, quantum chemical calculations, and QSAR modeling can be synergistically applied to the in silico design of novel derivatives of 4-Benzyl-7-methoxy-3-phenylcoumarin with improved biological activity.

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the biological target. By analyzing the binding mode of 4-Benzyl-7-methoxy-3-phenylcoumarin in the active site of its target, medicinal chemists can identify opportunities for modification. For example, if a particular region of the binding pocket is unoccupied, a substituent could be added to the parent molecule to form additional favorable interactions, thereby increasing its potency.

Ligand-based drug design (LBDD) is employed when the 3D structure of the target is unknown. In this case, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential structural features required for activity. New derivatives of 4-Benzyl-7-methoxy-3-phenylcoumarin can then be designed to fit this pharmacophore model.

The predictive power of QSAR models is also invaluable in the design process. By understanding which molecular properties are positively or negatively correlated with activity, chemists can make informed decisions about which functional groups to introduce or modify. For example, if a QSAR model indicates that increased lipophilicity is beneficial, modifications that increase the logP of the molecule would be prioritized. This iterative process of design, prediction, and subsequent synthesis and testing is a cornerstone of modern drug discovery.

Advanced Research Methodologies and Analytical Techniques in 4 Benzyl 7 Methoxy 3 Phenylcoumarin Studies

High-Throughput Screening Platforms for Biological Activity Assessment

High-throughput screening (HTS) is a foundational technology in drug discovery, allowing for the rapid testing of thousands of chemical compounds for a specific biological activity. In the context of 4-Benzyl-7-methoxy-3-phenylcoumarin, HTS platforms could be employed to efficiently screen for its potential therapeutic effects across a wide range of biological targets.

Methodological Approach:

Assay Development: A specific and sensitive assay would first be developed and optimized for a particular biological target, such as an enzyme or a cellular pathway.

Automated Screening: The compound would be tested at various concentrations using robotic systems to assess its effect on the target.

Data Analysis: Sophisticated software would analyze the large datasets generated to identify "hits"—instances where the compound demonstrates significant activity.

While specific HTS data for 4-Benzyl-7-methoxy-3-phenylcoumarin is not available, studies on other 3-phenylcoumarin (B1362560) derivatives have utilized screening assays to identify potential inhibitors of enzymes like monoamine oxidase B. nih.gov

Table 1: Hypothetical High-Throughput Screening Campaign for 4-Benzyl-7-methoxy-3-phenylcoumarin

| Target Class | Assay Type | Potential Therapeutic Area | Screening Library Size | Hit Criteria |

|---|---|---|---|---|

| Kinases | Biochemical (e.g., FRET) | Oncology | >100,000 compounds | >50% inhibition at 10 µM |

| G-Protein Coupled Receptors | Cell-based (e.g., Calcium flux) | Neuroscience | >100,000 compounds | EC50 < 1 µM |

| Proteases | Biochemical (e.g., Fluorescence) | Inflammatory Diseases | >100,000 compounds | IC50 < 5 µM |

Proteomic and Metabolomic Profiling in Response to Compound Exposure

Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and metabolites, respectively, within a biological system. Exposing cells or tissues to 4-Benzyl-7-methoxy-3-phenylcoumarin and subsequently performing proteomic and metabolomic analyses could reveal the compound's mechanism of action and potential off-target effects.

Proteomic Profiling: This involves the large-scale study of proteins. Techniques such as mass spectrometry-based proteomics could identify changes in protein expression or post-translational modifications in cells treated with the compound. This can help in identifying the specific cellular pathways affected by 4-Benzyl-7-methoxy-3-phenylcoumarin.

Metabolomic Profiling: This focuses on the comprehensive analysis of small molecules (metabolites). By comparing the metabolic profiles of treated versus untreated cells, researchers could understand how the compound alters cellular metabolism.

Although no specific proteomic or metabolomic studies have been published for 4-Benzyl-7-methoxy-3-phenylcoumarin, research on other compounds has shown that this approach can elucidate mechanisms of action, such as the induction of oxidative stress.

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies

Advanced imaging techniques are crucial for visualizing the distribution and interactions of a compound within a cell. Techniques like super-resolution microscopy could be used to determine the precise subcellular localization of 4-Benzyl-7-methoxy-3-phenylcoumarin. nih.gov

Potential Applications:

Fluorescent Labeling: The compound could be chemically modified with a fluorescent tag to allow for its visualization using fluorescence microscopy.

Super-Resolution Microscopy: Techniques such as STED or PALM/STORM could provide images with a resolution beyond the diffraction limit of light, potentially revealing the compound's accumulation in specific organelles like mitochondria or the endoplasmic reticulum. nih.gov

Interaction Studies: Methods like Förster Resonance Energy Transfer (FRET) could be used to study the interaction of the compound with specific intracellular proteins in real-time.

These advanced imaging methods would provide invaluable insights into how and where 4-Benzyl-7-methoxy-3-phenylcoumarin exerts its effects at a subcellular level. nih.gov

Table 2: Advanced Imaging Techniques for Studying 4-Benzyl-7-methoxy-3-phenylcoumarin

| Technique | Information Gained | Potential Organelle of Interest | Resolution |

|---|---|---|---|

| Confocal Microscopy | General subcellular distribution | Nucleus, Cytoplasm | ~200 nm |

| STED Microscopy | High-resolution localization | Mitochondria, ER | <50 nm |

| FRET Imaging | Molecular interactions | Protein complexes | Nanometer scale |

Utilization of In Vitro and Ex Vivo Models for Mechanistic Elucidation

In vitro (cell-based) and ex vivo (tissue-based) models are essential for dissecting the molecular mechanisms of a compound's activity in a controlled environment.

In Vitro Models:

Cell Lines: A variety of cancer and normal cell lines could be used to study the effects of 4-Benzyl-7-methoxy-3-phenylcoumarin on cell proliferation, apoptosis, and other cellular processes. For instance, studies on similar 3-arylcoumarin derivatives have evaluated their cytotoxic effects on various cancer cell lines. nih.gov

3D Cell Cultures: Spheroids or organoids could provide a more physiologically relevant model to study the compound's effects in a three-dimensional context.

Ex Vivo Models:

Tissue Slices: Freshly isolated tissue slices (e.g., from preclinical models) could be used to study the compound's effect on tissue architecture and cell-cell interactions.

Isolated Organs: Perfused organ systems could be employed to investigate the compound's metabolism and tissue-specific effects.

These models would be instrumental in bridging the gap between biochemical assays and in vivo studies, providing a deeper understanding of the biological effects of 4-Benzyl-7-methoxy-3-phenylcoumarin.

Future Perspectives and Emerging Research Avenues for 4 Benzyl 7 Methoxy 3 Phenylcoumarin

Exploration of Unconventional Biological Targets Beyond Aromatase Inhibition

The coumarin (B35378) scaffold is recognized for its broad range of biological activities, suggesting that 4-Benzyl-7-methoxy-3-phenylcoumarin may interact with multiple biological targets beyond aromatase. Future research can be directed towards investigating its efficacy against other enzymes and cellular pathways implicated in various diseases.

Neurological Targets: Various coumarin derivatives have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are key targets in the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease. frontiersin.orgmdpi.com Investigating the potential of 4-Benzyl-7-methoxy-3-phenylcoumarin to modulate these enzymes could open new avenues for its application in neuroscience.

Anti-inflammatory Pathways: Coumarins are known to possess anti-inflammatory properties. nih.gov Future studies could explore the effect of 4-Benzyl-7-methoxy-3-phenylcoumarin on key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as various cytokines.

Antimicrobial Activity: The coumarin nucleus is a common feature in many antimicrobial agents. nih.gov Screening 4-Benzyl-7-methoxy-3-phenylcoumarin against a panel of pathogenic bacteria and fungi could reveal potential applications in infectious disease research.

Carbonic Anhydrase Inhibition: Certain coumarin derivatives have been identified as inhibitors of carbonic anhydrases, enzymes that are involved in various physiological processes, and are targets for diuretics and anti-glaucoma agents. mdpi.com

A summary of potential alternative biological targets for coumarin derivatives is presented in the table below.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes in Neurodegeneration | Acetylcholinesterase (AChE), Monoamine Oxidases (MAO) | Alzheimer's Disease, Parkinson's Disease |

| Inflammatory Enzymes | Cyclooxygenases (COX), Lipoxygenases (LOX) | Anti-inflammatory |

| Microbial Targets | Bacterial and Fungal Enzymes/Proteins | Infectious Diseases |

| Other Enzymes | Carbonic Anhydrases | Glaucoma, Diuretics |

| Cancer-Related Targets | Tubulin, Kinases | Oncology |

Development of Advanced Delivery Systems for Enhanced Research Applications

The utility of a research compound is often dependent on its bioavailability and its ability to reach its target in a biological system. Advanced delivery systems can significantly enhance the research applications of 4-Benzyl-7-methoxy-3-phenylcoumarin by improving its solubility, stability, and targeted delivery.

Nanocrystal Technology: For poorly water-soluble compounds like many coumarin derivatives, nanocrystal drug delivery systems (NCDDS) offer a promising approach to enhance dissolution rates and improve bioavailability. dovepress.com Formulating 4-Benzyl-7-methoxy-3-phenylcoumarin as nanocrystals could facilitate more reliable and reproducible results in in vitro and in vivo studies.

Liposomal and Polymeric Nanoparticle Encapsulation: Encapsulating the compound within liposomes or biodegradable polymeric nanoparticles can protect it from premature degradation, allow for controlled release, and enable targeted delivery to specific cells or tissues through surface functionalization with targeting ligands.

Stimuli-Responsive Systems: The development of "smart" drug delivery systems that release their payload in response to specific stimuli (e.g., pH, enzymes, light) could provide precise spatiotemporal control over the compound's activity in research models. nih.gov

Integration with Systems Biology and Network Pharmacology Approaches

The traditional "one-drug, one-target" paradigm is often insufficient to understand the complex biological effects of a compound. jpub.org Systems biology and network pharmacology offer a holistic approach to investigate the multifaceted interactions of a molecule within a biological system.

By integrating experimental data with computational modeling, these approaches can:

Identify Multiple Targets: Network pharmacology can help to predict and identify multiple potential binding partners for 4-Benzyl-7-methoxy-3-phenylcoumarin, moving beyond a single-target focus. nih.gov

Elucidate Mechanisms of Action: By analyzing the compound's impact on entire biological networks and pathways, researchers can gain a deeper understanding of its mechanisms of action, including off-target effects and polypharmacology. jpub.orgnih.gov

Discover New Therapeutic Indications: A network-based approach can reveal unexpected connections between the compound's targets and various disease states, suggesting new potential therapeutic applications.

Potential for Derivatization as Research Probes or Biosensors

The inherent fluorescent properties of the coumarin scaffold make it an excellent candidate for derivatization into chemical tools for biological research. nih.gov

Fluorescent Probes: By introducing specific functional groups, 4-Benzyl-7-methoxy-3-phenylcoumarin could be modified to create fluorescent probes that are sensitive to changes in their microenvironment, such as pH, polarity, or the presence of specific ions or reactive oxygen species. nih.gov These probes are invaluable for real-time imaging of cellular processes.

Biosensors: The coumarin core can be incorporated into more complex molecular structures to create biosensors that can detect and quantify specific biomolecules, such as enzymes or metal ions, with high sensitivity and selectivity. researchgate.netresearchgate.netnih.gov The derivatization of 4-Benzyl-7-methoxy-3-phenylcoumarin could lead to the development of novel sensors for diagnostic and research applications. The mechanism of detection often involves processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or fluorescence resonance energy transfer (FRET). researchgate.netniscair.res.in

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 4-benzyl-7-methoxy-3-phenylcoumarin, and how can reaction conditions be optimized for yield?

- Methodology: Coumarins are typically synthesized via the Pechmann or Kostanecki-Robinson reactions. For example, 7-methoxy-4-methylcoumarin is synthesized by condensing resorcinol derivatives with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions . For 4-benzyl substitution, a benzyl-protected phenol precursor could be reacted with malic acid or β-ketoesters. Optimization involves adjusting catalysts (e.g., H₂SO₄, HCl), temperature (80–120°C), and solvent systems (e.g., ethanol, acetic acid). Post-synthesis purification via column chromatography or recrystallization improves yield .

Q. How can structural elucidation and purity assessment be performed for this compound?

- Methodology:

- Spectroscopy: Use NMR (¹H, ¹³C) to confirm substituent positions (e.g., benzyl at C4, methoxy at C7). For example, in 7-methoxy-4-methylcoumarin, the methoxy proton appears as a singlet at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., 4-methyl-7-ethoxycoumarin: [M+H]⁺ at m/z 205.1) .

- Chromatography: HPLC with UV detection (λ = 254–320 nm) ensures purity (>98%) .

Q. What are the standard protocols for evaluating the stability of this compound under experimental conditions?

- Methodology:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., coumarins typically degrade at 200–300°C).

- Photostability: Expose solutions to UV light (254 nm) and monitor degradation via HPLC .

- pH Stability: Incubate in buffers (pH 2–12) and analyze structural integrity using NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar coumarins?

- Methodology: Discrepancies in bioactivity (e.g., antibacterial potency) may arise from variations in substituent positions or assay conditions. For example, 7-methoxy-4-methylcoumarin shows activity against B. subtilis but not E. coli . To address contradictions:

- Comparative Studies: Test the target compound alongside analogs (e.g., 3-phenyl vs. 4-methyl derivatives) under standardized conditions (e.g., MIC assays).

- Structure-Activity Relationship (SAR) Analysis: Correlate substituent effects (e.g., benzyl vs. methyl groups) with bioactivity trends .

Q. What experimental designs are recommended to investigate the role of the benzyl group in modulating biological activity?

- Methodology:

- Analog Synthesis: Prepare derivatives with substitutions at C4 (e.g., 4-H, 4-methyl, 4-benzyl) while keeping C7-methoxy and C3-phenyl constant.

- In Vitro Assays: Compare antibacterial/antifungal activity (e.g., disc diffusion assays) and receptor-binding affinity (e.g., fluorescence quenching).

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions between the benzyl group and target enzymes (e.g., bacterial gyrase) .

Q. How can researchers optimize experimental conditions for studying substituent effects on fluorescence properties?

- Methodology:

- Solvent Screening: Test fluorescence intensity in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane). For example, 7-methoxycoumarin exhibits stronger fluorescence in ethanol .

- pH-Dependent Studies: Measure emission spectra at varying pH to identify optimal conditions for imaging applications.

- Quantum Yield Calculations: Compare with reference fluorophores (e.g., fluorescein) using integrated sphere methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.